Cas no 1356543-05-9 (4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide)
![4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide structure](https://www.kuujia.com/scimg/cas/1356543-05-9x500.png)
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-[1,2,3,4-Tetrahydro-1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-8H-imidazo[2,1-f]purin-8-yl]benzamide
- 4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide
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- Inchi: 1S/C21H24N6O3/c1-12(2)9-10-25-19(29)16-18(24(4)21(25)30)23-20-26(16)11-13(3)27(20)15-7-5-14(6-8-15)17(22)28/h5-8,11-12H,9-10H2,1-4H3,(H2,22,28)
- InChI Key: NUFRLLMWMDNGKO-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=C(N2C3=NC4=C(N3C=C2C)C(=O)N(CCC(C)C)C(=O)N4C)C=C1
Experimental Properties
- Density: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 561.1±60.0 °C(Predicted)
- pka: 15.71±0.50(Predicted)
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3376-2448-10μmol |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-1mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-15mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-25mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 25mg |
$109.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-10mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-75mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 75mg |
$208.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-20μmol |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-30mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 30mg |
$119.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-2mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3376-2448-5mg |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide |
1356543-05-9 | 90%+ | 5mg |
$69.0 | 2023-07-27 |
4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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2. Carboxylate complexation by 1,1′-(1,2-phenylene)bis(3-phenylurea) in solution and the solid state†Simon J. Brooks,Philip A. Gale,Mark E. Light Chem. Commun., 2005, 4696-4698
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on 4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide
4-[1,7-Dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide: A Comprehensive Overview
The compound with CAS No 1356543-05-9, known as 4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazopurin derivatives and exhibits unique structural features that contribute to its potential biological activity. The molecule's structure is characterized by a benzamide group attached to an imidazo[1,2-g]purin moiety with specific substituents that influence its chemical properties and bioavailability.
The imidazo[1,2-g]purin core of this compound is a heterocyclic structure that is known for its ability to interact with various biological targets. Recent studies have highlighted the importance of such heterocycles in drug design due to their potential to modulate enzyme activity and receptor binding. The presence of the benzamide group further enhances the molecule's pharmacokinetic properties by improving its solubility and stability in physiological conditions.
One of the most notable aspects of 4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide is its potential as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in metabolic pathways associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific kinase enzyme implicated in tumor growth and metastasis.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis begins with the preparation of the imidazo[1,2-g]purin derivative through a series of condensation reactions followed by functionalization steps to introduce the benzamide group. Advanced purification techniques such as chromatography are employed to isolate the final product with high purity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various biological targets. Using molecular docking simulations and quantum mechanics calculations researchers have identified potential binding sites on proteins that could be targeted by this compound. These insights are crucial for designing more effective drugs with improved selectivity and reduced side effects.
In addition to its therapeutic potential this compound also serves as a valuable tool for studying cellular signaling pathways. By inhibiting specific enzymes or receptors this compound can provide insights into the mechanisms underlying various physiological processes. Such studies are essential for developing novel therapeutic strategies for treating complex diseases.
The development of 4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,< strong >g strong >]< strong >purin- strong >8- strong >yl]< strong >benzamide has been driven by the need for innovative compounds that can address unmet medical needs. strong > Its unique combination of structural features makes it a promising candidate for further preclinical studies aimed at validating its efficacy and safety profiles.< / p > < p >< strong >In conclusion strong > , 4-[< strong >1 strong >< strong > p >
1356543-05-9 (4-[1,7-dimethyl-3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzamide) Related Products
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